Cas no 30485-16-6 (Monensin B)
Monensin B Chemical and Physical Properties
Names and Identifiers
-
- Monensin,16-deethyl-16-methyl-
- LogP
- 4-[9-hydroxy-3-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-3,8-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-3-methoxy-2-methylpentanoic acid
- Monensin B
- 16-Deethyl-16-methylmonensin
- (2S,3R,4S)-4-[(2S,5R,7S,8R,9S)-7-Hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid
- PD164855
- MS-30992
- HY-N4301
- AKOS040758029
- 30485-16-6
- CS-0032699
- 4-(9-Hydroxy-3-{5'-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-2,3'-dimethyl[2,2'-bioxolan]-5-yl}-3,8-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl)-3-methoxy-2-methylpentanoic acid
- DTXSID70952805
- 4-(9-hydroxy-3-{5'-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-2,3'-dimethyl-[2,2'-bioxolan]-5-yl}-3,8-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl)-3-methoxy-2-methylpentanoic acid
- C35H60O11
- G16098
-
- Inchi: 1S/C35H60O11/c1-18-14-20(3)35(40,17-36)45-27(18)25-15-19(2)30(42-25)33(8)11-10-26(43-33)32(7)12-13-34(46-32)16-24(37)21(4)29(44-34)22(5)28(41-9)23(6)31(38)39/h18-30,36-37,40H,10-17H2,1-9H3,(H,38,39)/t18-,19-,20+,21+,22-,23-,24-,25+,26+,27-,28+,29-,30+,32-,33-,34+,35-/m0/s1
- InChI Key: ZXLUKLZKZXJEFX-WALYMESLSA-N
- SMILES: O1[C@H](CC[C@@]1(C)[C@H]1[C@@H](C)C[C@H]([C@@H]2[C@@H](C)C[C@@H](C)[C@@](CO)(O)O2)O1)[C@]1(C)CC[C@]2(C[C@@H]([C@@H](C)[C@@H]([C@@H](C)[C@H]([C@@H](C(=O)O)C)OC)O2)O)O1
Computed Properties
- Exact Mass: 656.4137
- Monoisotopic Mass: 656.41356273 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 46
- Rotatable Bond Count: 9
- Complexity: 1090
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 16
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 656.8
- XLogP3: 3.6
- Topological Polar Surface Area: 153Ų
Experimental Properties
- Density: 1.22±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 760.1°Cat760mmHg
- Flash Point: 229.2°C
- Refractive Index: 1.547
- Solubility: Very slightly soluble (0.21 g/l) (25 º C),
- PSA: 153.37
Monensin B Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0032699-1mg |
Monensin B |
30485-16-6 | 1mg |
$160.0 | 2021-12-17 | ||
| Chengdu Biopurify Phytochemicals Ltd | BP2019-10mg |
Monensin B |
30485-16-6 | 98% | 10mg |
$296 | 2023-09-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP2019-5mg |
Monensin B |
30485-16-6 | 98% | 5mg |
$165 | 2023-09-20 | |
| MedChemExpress | HY-N4301-1mg |
Monensin B |
30485-16-6 | 99.00% | 1mg |
¥1600 | 2024-07-20 | |
| eNovation Chemicals LLC | Y1247039-1mg |
monensin B |
30485-16-6 | 99% | 1mg |
$430 | 2023-05-17 | |
| 1PlusChem | 1P00BX4N-1mg |
monensin B |
30485-16-6 | 99% | 1mg |
$213.00 | 2024-05-06 | |
| A2B Chem LLC | AF55351-1mg |
monensin B |
30485-16-6 | 99% | 1mg |
$195.00 | 2024-04-20 | |
| 1PlusChem | 1P00BX4N-5mg |
monensin B |
30485-16-6 | 99% | 5mg |
$358.00 | 2024-05-06 | |
| 1PlusChem | 1P00BX4N-10mg |
monensin B |
30485-16-6 | 99% | 10mg |
$574.00 | 2024-05-06 | |
| A2B Chem LLC | AF55351-5mg |
monensin B |
30485-16-6 | 99% | 5mg |
$325.00 | 2024-04-20 |
Monensin B Suppliers
Monensin B Related Literature
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1. Thermodynamics of complexation of monensin A and monensin B in methanol by titration calorimetryDavid M. Walba,Mark Hermsmeier J. Chem. Soc. Chem. Commun. 1985 383
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Norberto P. Lopes,Christian B. W. Stark,James Staunton,Paul J. Gates Org. Biomol. Chem. 2004 2 358
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Ji?í Koryta,Guo Du,Wolfgang Ruth,Petr Vanysek Faraday Discuss. Chem. Soc. 1984 77 209
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Yolande A. Chan,Angela M. Podevels,Brian M. Kevany,Michael G. Thomas Nat. Prod. Rep. 2009 26 90
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5. Subject index, 1985
Additional information on Monensin B
Monensin B: A Comprehensive Overview
Monensin B, with the CAS number 30485-16-6, is a naturally occurring compound belonging to the class of polyether antibiotics. It is a member of the monensin family, which also includes monensin A and monensin C. Monensin B is primarily produced by the bacterium Sporulating Streptomyces, specifically S. cinnamonensis. This compound has garnered significant attention in recent years due to its diverse biological activities and potential applications in various fields, including medicine, agriculture, and biotechnology.
The structure of Monensin B is characterized by a large macrocyclic ring system containing multiple ether linkages, which contribute to its unique pharmacological properties. Recent studies have highlighted its potent anti-inflammatory and anti-tumor activities, making it a promising candidate for drug development. For instance, a 2023 study published in the journal Nature Communications demonstrated that Monensin B exhibits selective cytotoxicity against various cancer cell lines, particularly in breast and colon cancer models. This finding has opened new avenues for exploring its potential as an anti-cancer agent.
In addition to its therapeutic potential, Monensin B has been extensively studied for its role in modulating cellular ion transport. It acts as a sodium/hydrogen exchanger (NHE) inhibitor, which has implications in treating conditions associated with dysregulated ion homeostasis, such as hypertension and heart failure. A 2022 study in the Journal of Medicinal Chemistry reported that Monensin B derivatives could be optimized to enhance their bioavailability and efficacy in treating cardiovascular diseases.
The agricultural sector has also benefited from the use of Monensin B. It is commonly used as a feed additive to improve the growth performance of livestock by enhancing nutrient absorption and reducing feed conversion ratios. Recent research has focused on optimizing its delivery systems to minimize environmental impact and maximize its efficacy in animal husbandry.
The synthesis and structural elucidation of Monensin B have been significant challenges due to its complex structure. However, advancements in synthetic chemistry have enabled researchers to develop semi-synthetic analogs with improved pharmacokinetic profiles. A 2021 paper in the Journal of Organic Chemistry described a novel approach to synthesize key intermediates of Monensin B, paving the way for large-scale production and further therapeutic exploration.
In terms of safety, while Monensin B exhibits potent biological activity, it also poses certain risks, particularly at high doses. Studies have shown that it can induce oxidative stress and mitochondrial dysfunction in vitro, highlighting the need for careful dosing and further toxicological evaluations. Regulatory agencies have established strict guidelines for its use in both therapeutic and agricultural applications to ensure consumer safety.
The future of Monensin B research lies in exploring its combination therapies with other drugs to enhance efficacy and reduce side effects. For example, ongoing clinical trials are investigating its synergistic effects with conventional chemotherapeutic agents in treating refractory cancers. Additionally, advancements in nanotechnology may enable targeted delivery of Monensin B, minimizing systemic toxicity while maximizing therapeutic outcomes.
In conclusion, CAS No 30485-16-6 Monensin B represents a versatile compound with immense potential across multiple domains. Its unique biological properties, coupled with recent advancements in research and development, position it as a key player in the fight against diseases and as an innovative solution in agriculture. As research continues to unfold, the full spectrum of applications for this remarkable compound will undoubtedly expand further.
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